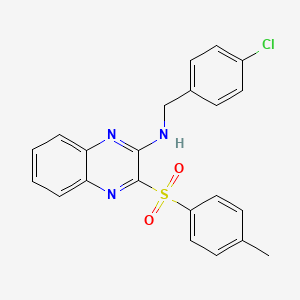

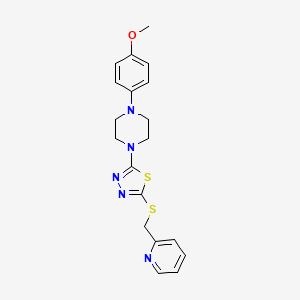

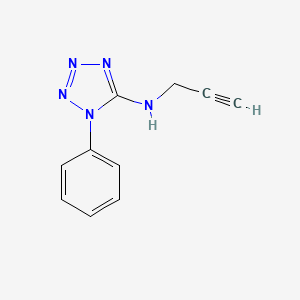

![molecular formula C25H27N7O3 B2989193 (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920376-80-3](/img/structure/B2989193.png)

(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components including a 1,2,4-triazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles . These structures are found in a variety of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of the compound would likely be determined using computational methods such as those implemented in the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely depend on its specific structure. Triazoles are known to be aromatic due to the presence of delocalized π-electrons .Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally similar to the compound , have shown significant promise as antiviral agents. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . The triazolopyrimidine moiety present in the compound can be hypothesized to interact with viral enzymes or proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory and Analgesic Applications

Compounds with an indole core have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that our compound, with its indole-like structure, could be synthesized and tested for similar pharmacological effects . The ethoxyphenyl group might contribute to the binding affinity and selectivity towards inflammatory mediators.

Anticancer Potential

The structural complexity and the presence of multiple aromatic systems within the compound provide a pharmacophore that could be explored for anticancer activity. Indole derivatives are known to possess anticancer properties, and the triazolopyrimidine and piperazine rings in the compound could be key functional groups for interacting with cancer cell targets .

Antimicrobial and Antitubercular Activity

Indole derivatives have also been identified as potent antimicrobial and antitubercular agents. The compound’s triazolopyrimidine core, similar to other effective indole-based compounds, could be leveraged to develop new treatments for bacterial infections, including tuberculosis .

Antidiabetic Research

The indole nucleus is a common feature in many pharmacologically active compounds, including those with antidiabetic properties. The compound , with its indole-like structure and potential for high receptor affinity, could be a candidate for the development of new antidiabetic medications .

Material Science

While not directly related to its biological activity, the compound’s aromatic and heterocyclic components could be of interest in material science. They could be used to synthesize novel organic compounds with specific electronic or photonic properties.

Each of these applications would require extensive research and validation through experimental studies. The compound’s multifaceted structure holds the potential for a broad spectrum of scientific applications, making it a valuable subject for further investigation.

A brief review of the biological potential of indole derivatives

Mechanism of Action

Target of Action

The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .

Mode of Action

This inhibition could occur through competitive binding at the ATP-binding site of the kinase or allosteric modulation .

Biochemical Pathways

The inhibition of GCN2 kinase can affect several biochemical pathways. GCN2 is known to regulate protein synthesis in response to amino acid starvation by phosphorylating the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Therefore, the inhibition of GCN2 could potentially disrupt this regulatory mechanism and affect protein synthesis within the cell .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role as a GCN2 inhibitor, it could affect protein synthesis in cells, potentially leading to altered cellular responses to stress. In a therapeutic context, such as cancer treatment, this could potentially lead to decreased tumor growth .

Future Directions

properties

IUPAC Name |

(4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOZYUIXWHZPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

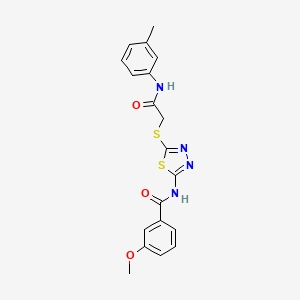

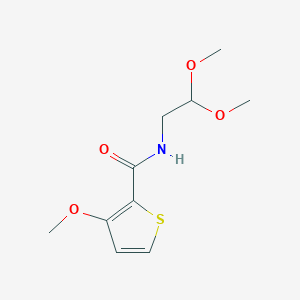

![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

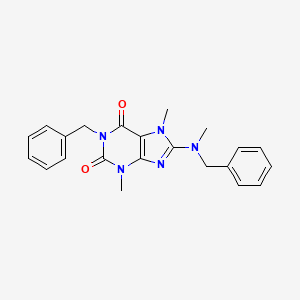

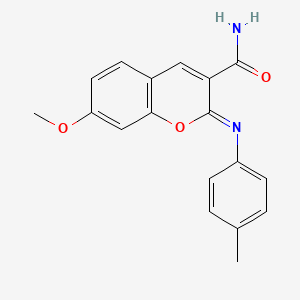

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

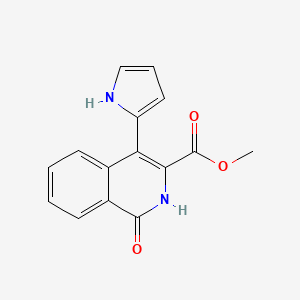

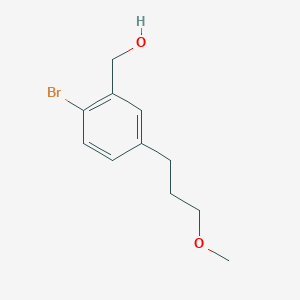

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)